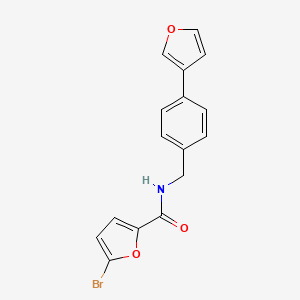

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

CAS No.: 2034297-30-6

Cat. No.: VC4490509

Molecular Formula: C16H12BrNO3

Molecular Weight: 346.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034297-30-6 |

|---|---|

| Molecular Formula | C16H12BrNO3 |

| Molecular Weight | 346.18 |

| IUPAC Name | 5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) |

| Standard InChI Key | QAXNTVZEHKCCAG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3 |

Introduction

Key Structural Features of Analogous Compounds:

Synthetic Pathways:

-

Benzyl Substitution:

-

Arylation via Cross-Coupling:

-

Bromination:

Physical and Spectroscopic Properties

While specific data for the target compound is unavailable, related derivatives exhibit the following trends:

Example Properties of Analogous Compounds:

Spectroscopic Data:

-

1H NMR: Peaks for furan protons (δ 6.7–7.4 ppm) and aromatic protons (δ 7.2–8.2 ppm) , .

-

13C NMR: Carboxamide carbonyl (δ ~156–159 ppm), furan carbons (δ ~110–115 ppm) , .

Biological and Pharmacological Insights

Furan-2-carboxamide derivatives are explored for antibacterial and anti-inflammatory activities. While the target compound’s bioactivity is untested, analogous structures show promise:

Antibacterial Activity:

-

Target Pathogens: NDM-1-producing bacteria (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) .

-

Mechanism: Hydrogen bonding and hydrophobic interactions with bacterial enzymes (e.g., NDM-1 β-lactamase) .

-

Key Findings:

Research Gaps and Future Directions

-

Synthesis Optimization:

-

Biological Screening:

-

Priorities: Test the target compound against Gram-negative bacteria and inflammatory pathways.

-

-

Computational Studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume